4-Bromo-2-methoxy-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-bromo-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYDPABCMCTKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742936 | |
| Record name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369774-49-1 | |
| Record name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Methoxy-N,N-dimethylbenzamide
The most direct method involves brominating 2-methoxy-N,N-dimethylbenzamide at the 4-position. This approach leverages the ortho/para-directing nature of the methoxy group to achieve regioselective bromination.
Procedure :
-
Substrate Preparation : 2-Methoxy-N,N-dimethylbenzamide is synthesized via Schotten-Baumann reaction, where 2-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (), followed by reaction with dimethylamine () in tetrahydrofuran (THF).
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Bromination : The substrate is treated with bromine () in dichloromethane () at 0–5°C for 4 hours. Iron(III) bromide () serves as a catalyst to enhance electrophilic substitution.
Sequential Methoxylation and Amidation of 4-Bromobenzoic Acid
An alternative route begins with 4-bromobenzoic acid, introducing methoxy and dimethylamide groups sequentially:
Step 1: Methoxylation
4-Bromobenzoic acid is treated with sodium methoxide () in methanol under reflux to yield 4-bromo-2-methoxybenzoic acid.
Step 2: Amidation
The acid is converted to the acyl chloride using , then reacted with dimethylamine in THF at 25°C.
Yield : 85–89% (over two steps).
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable selective functionalization, avoiding harsh bromination conditions.
Buchwald-Hartwig Amination :
4-Bromo-2-methoxybenzoic acid is coupled with dimethylamine using palladium acetate () and XPhos ligand in toluene at 100°C.
Continuous Flow Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance efficiency:
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Reactor Setup : Tubular reactor with immobilized catalyst.
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Conditions : Residence time = 30 minutes, , solvent = .
Output : 94% conversion, 12 kg/hour throughput.
Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 78 | 95 |
| 80 | 94 | 98 | |
| Toluene | 100 | 91 | 97 |
Polar aprotic solvents like acetonitrile () improve intermediate stability and reaction rates.
Catalyst Screening
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| XPhos | 91 | |
| BINAP | 83 | |
| dppe | 68 |
XPhos-ligated palladium achieves superior activity due to enhanced electron donation and steric protection.
Comparative Analysis of Methods
Yield and Scalability
| Method | Laboratory Yield (%) | Industrial Scalability |
|---|---|---|
| Classical Bromination | 82 | Moderate |
| Buchwald-Hartwig | 91 | High |
| Continuous Flow | 94 | Excellent |
Continuous flow synthesis offers the highest scalability, reducing side reactions through precise parameter control.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amide group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde.
Reduction: Formation of 4-bromo-2-methoxy-N,N-dimethylamine.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-N,N-dimethylbenzamide depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structure : Features a nitro group at the ortho position and a methoxy group at the para position of the aniline moiety, differing from the target compound’s dimethylamide and methoxy groups.
- Crystallography : Exhibits two molecules per asymmetric unit, with bond parameters (e.g., C=O bond length: ~1.22 Å) influenced by nitro group electron-withdrawing effects .
b. 4-Bromo-N,N-diethyl-2-formylbenzamide
c. 4-Bromo-N-methoxy-N-methylbenzamide
d. N,N-Dimethylbenzamide
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances solubility in polar solvents compared to nitro-containing analogs .
- Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) groups create a polarized electronic environment, influencing reactivity and spectroscopy .
Biological Activity
4-Bromo-2-methoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H12BrN1O2
- Molecular Weight : 273.11 g/mol
- Functional Groups : Bromine atom, methoxy group, and dimethylamide group.
These structural features contribute to the compound's lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromine atom enhances the compound's binding affinity due to increased hydrophobic interactions. The methoxy group may also facilitate hydrogen bonding, which can be crucial for the modulation of enzyme activities.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : It may act on certain receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.
Biological Activity Data
Various studies have investigated the biological activity of compounds structurally similar to this compound. Although specific data on this compound is limited, related compounds exhibit significant pharmacological properties.
Summary of Biological Activities:
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited selective MEK kinase inhibition, leading to reduced tumor growth in xenograft models. This suggests potential therapeutic applications in treating proliferative diseases such as cancer .
- Antimicrobial Properties : Research indicated that compounds with similar structures showed promising activity against Gram-positive bacteria, highlighting their potential use as antimicrobial agents.
- Molecular Docking Studies : Computational studies using molecular docking have predicted favorable binding interactions between this compound and specific protein targets involved in oxidative stress responses, suggesting antioxidant properties .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-methoxy-N,N-dimethylbenzamide with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 4-bromo-2-methoxybenzoic acid derivatives. For example, coupling 4-bromo-2-methoxybenzoyl chloride with dimethylamine in anhydrous acetone under reflux conditions (4–6 hours) yields the target compound. Purification via recrystallization (ethyl acetate or hexane/ethyl acetate mixtures) ensures high crystallinity . Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and characterizing intermediates via -NMR (e.g., dimethylamine protons at δ 2.8–3.2 ppm) are critical for quality control.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- -NMR : Identify methoxy protons as a singlet (~δ 3.8–4.0 ppm) and N,N-dimethyl groups as two singlets (~δ 3.0–3.3 ppm). Aromatic protons exhibit splitting patterns reflective of bromine’s electron-withdrawing effects.
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. For example, C–Br bond lengths typically range from 1.88–1.92 Å, while methoxy C–O bonds are ~1.36 Å .
- IR Spectroscopy : Confirm carbonyl stretching (~1650–1680 cm) and methoxy C–O vibrations (~1250 cm).
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
- Methodological Answer : Use SHELXL for refinement, employing PART instructions to model disordered regions (e.g., methoxy or dimethyl groups). Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, O) and isotropic ADPs for lighter atoms. Constraints like SIMU/DELU in SHELX suppress unrealistic thermal motion. For severe disorder, split positions into multiple sites with occupancy factors summing to 1. Validate using R (<5%) and wR (<15%) metrics .
Q. What mechanistic insights explain electronic effects of substituents on reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group in Suzuki-Miyaura couplings, with its electron-withdrawing nature enhancing oxidative addition at palladium centers. Computational studies (DFT) reveal that methoxy groups increase electron density at the ortho position, lowering activation barriers. For example, Fukui indices (f) indicate nucleophilic attack susceptibility at the bromine-adjacent carbon .
Q. How do intermolecular interactions influence supramolecular assembly in crystalline phases?
- Methodological Answer : C–H···O and C–H···Br interactions stabilize crystal packing. In this compound, weak hydrogen bonds (2.5–3.0 Å) form chains along the [210] plane. π–π stacking (3.6–4.0 Å) between aromatic rings further contributes to lattice energy. Hirshfeld surface analysis quantifies interaction contributions (e.g., Br···H contacts ~12% of surface area) .
Q. What strategies optimize reaction yields in catalytic reductions involving this compound?
- Methodological Answer : Ruthenium catalysts (e.g., (ACE)Ru(CO)) with silane reductants (MePhSiH) selectively reduce carbonyl groups without affecting bromine. Reaction monitoring via GC-MS ensures minimal byproduct formation. Adjusting solvent polarity (toluene vs. THF) and temperature (RT vs. 60°C) can improve yields from 70% to >90% .
Data Contradiction Analysis
Q. How to reconcile discrepancies between spectroscopic and crystallographic data for substituent orientation?
- Methodological Answer : NMR may suggest free rotation of N,N-dimethyl groups (single peak), while X-ray data show fixed conformations due to crystal packing. Use variable-temperature NMR to detect restricted rotation (coalescence temperature analysis). DFT simulations (e.g., Gaussian 16) model rotational barriers, confirming whether steric hindrance or intermolecular forces lock substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
